SB-747651A dihydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

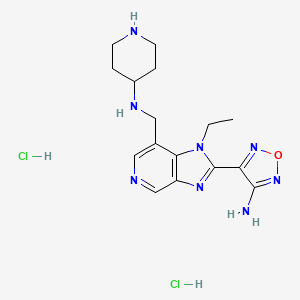

4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N8O.2ClH/c1-2-24-14-10(8-20-11-3-5-18-6-4-11)7-19-9-12(14)21-16(24)13-15(17)23-25-22-13;;/h7,9,11,18,20H,2-6,8H2,1H3,(H2,17,23);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRCQHARLPNLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=NC=C2CNC3CCNCC3)N=C1C4=NON=C4N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Cl2N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SB-747651A Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-747651A dihydrochloride is a potent and selective, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2][3] MSK1 is a nuclear protein kinase that plays a crucial role in the downstream signaling of the ERK1/2 and p38 MAPK pathways, primarily through the phosphorylation of transcription factors like CREB and histone H3.[1][4] This technical guide provides an in-depth overview of the mechanism of action of SB-747651A, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing the associated signaling pathways.

Core Mechanism of Action: MSK1 Inhibition

SB-747651A acts as an ATP-competitive inhibitor of the N-terminal kinase domain of MSK1.[2] This inhibition prevents the phosphorylation of downstream targets, thereby modulating gene transcription and cellular responses to a variety of stimuli.

Quantitative Kinase Inhibition Data

The inhibitory activity of SB-747651A has been characterized against its primary target, MSK1, as well as a panel of other kinases to determine its selectivity.

| Kinase | IC50 (nM) | Notes |

| MSK1 | 11 | Primary target; potent inhibition.[1][2][3][4] |

| PRK2 | Similar potency to MSK1 at 1 µM | Off-target inhibition observed.[1][4] |

| RSK1 | Similar potency to MSK1 at 1 µM | Off-target inhibition observed.[1][4] |

| p70S6K | Similar potency to MSK1 at 1 µM | Off-target inhibition observed.[1][4] |

| ROCK-II | Similar potency to MSK1 at 1 µM | Off-target inhibition observed.[1][4] |

In cellular assays, SB-747651A effectively inhibits MSK activity at concentrations between 5-10 µM.[1][4]

Signaling Pathways Modulated by SB-747651A

SB-747651A's inhibition of MSK1 has significant downstream effects on intracellular signaling cascades.

Caption: Inhibition of the MSK1 signaling pathway by SB-747651A.

Experimental Protocols

In Vitro Kinase Assay (Adapted from Naqvi et al., 2012)

This protocol outlines the methodology used to determine the IC50 value of SB-747651A against MSK1.

Caption: Workflow for in vitro kinase inhibition assay.

Detailed Methodology:

-

Reagent Preparation: Recombinant active MSK1 is diluted in kinase buffer. A synthetic peptide substrate (e.g., Crosstide) and ATP (containing [γ-³²P]ATP for radioactive detection) are prepared. Serial dilutions of SB-747651A are made in the appropriate solvent (e.g., DMSO).

-

Kinase Reaction: The kinase reaction is typically performed in a 96-well plate. MSK1 is pre-incubated with varying concentrations of SB-747651A for a defined period (e.g., 10 minutes) at room temperature.

-

Reaction Initiation: The reaction is initiated by the addition of the peptide substrate and ATP mixture.

-

Incubation: The reaction mixture is incubated for a specific time (e.g., 20-30 minutes) at 30°C.

-

Reaction Termination: The reaction is stopped by adding a stop solution (e.g., phosphoric acid).

-

Detection: The phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper), and the amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.

Macrophage Cytokine Production Assay (Adapted from Naqvi et al., 2012)

This protocol is used to assess the effect of SB-747651A on cytokine production in macrophages.

Detailed Methodology:

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.

-

Cell Treatment: Macrophages are pre-treated with various concentrations of SB-747651A for 1 hour.

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).

-

Sample Collection: The cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of cytokines (e.g., IL-10, TNF-α) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

Key Findings: SB-747651A was found to inhibit the production of the anti-inflammatory cytokine IL-10 in wild-type macrophages stimulated with LPS.[1] Conversely, both SB-747651A treatment and MSK1/2 knockout resulted in an increase in the production of pro-inflammatory cytokines.[1]

Neutrophil Recruitment Assay (Adapted from Hossain et al., 2017)

This in vivo protocol investigates the role of SB-747651A in modulating chemokine-induced neutrophil recruitment.

Detailed Methodology:

-

Animal Model: An inflammatory response is induced in an animal model, such as the mouse cremaster muscle model.

-

Inhibitor Administration: Mice are treated with SB-747651A or a vehicle control prior to the inflammatory stimulus.

-

Chemokine Stimulation: A chemokine, such as CXCL2, is administered to induce neutrophil recruitment.

-

Intravital Microscopy: The cremaster microcirculation is observed using intravital microscopy.

-

Data Acquisition and Analysis: The number of rolling, adherent, and emigrated neutrophils is quantified over time.

Key Findings: Pharmacological suppression of MSK1 by SB-747651A was shown to modulate CXCL2-elicited neutrophil recruitment.[5] Specifically, SB-747651A treatment enhanced CXCL2-induced neutrophil adhesion while temporally attenuating neutrophil emigration.[5] It also reduced intraluminal crawling of neutrophils.[5]

Anti-Cancer Effects in Glioblastoma

Recent studies have explored the potential of SB-747651A as an anti-cancer agent, particularly in glioblastoma. The proposed mechanism involves the simultaneous inhibition of multiple signaling pathways crucial for tumor growth and survival.

Caption: Multi-pathway inhibition by SB-747651A in glioblastoma.

Glioblastoma Cell Line Viability Assay

Detailed Methodology:

-

Cell Culture: Human glioblastoma cell lines (e.g., U-87 MG, T98G) are cultured in appropriate media.

-

Treatment: Cells are treated with a range of concentrations of SB-747651A for various time points (e.g., 24, 48, 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: The percentage of cell viability relative to a vehicle control is calculated, and the IC50 value is determined.

Clinical Trial Status

As of the latest available information, there are no registered clinical trials for this compound in humans. Its use has been confined to preclinical research settings.

Conclusion

This compound is a valuable research tool for elucidating the roles of MSK1 in various physiological and pathological processes. Its potent and relatively selective inhibition of MSK1 allows for the targeted investigation of the downstream consequences of this kinase's activity. The compound's effects on inflammation and cancer cell signaling highlight potential, though yet unexplored, therapeutic avenues. The experimental protocols detailed herein provide a foundation for researchers utilizing SB-747651A to further unravel the complexities of MSK1-mediated signaling.

References

- 1. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. The Specific Mitogen- and Stress-Activated Protein Kinase MSK1 Inhibitor SB-747651A Modulates Chemokine-Induced Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Primary Target of SB-747651A Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-747651A dihydrochloride is a potent and ATP-competitive small molecule inhibitor. This technical guide provides a comprehensive overview of its primary molecular target, including its mechanism of action, selectivity profile, and the signaling pathways it modulates. Detailed experimental protocols for assessing its activity are also provided to facilitate further research and drug development efforts.

Primary Molecular Target: Mitogen- and Stress-Activated Kinase 1 (MSK1)

The primary molecular target of this compound is Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2][3][4][5][6] MSK1 is a nuclear serine/threonine protein kinase that plays a crucial role in the regulation of gene expression in response to a wide range of extracellular signals, including mitogens and cellular stress.[1][3]

Mechanism of Action

SB-747651A acts as an ATP-competitive inhibitor of MSK1, targeting its N-terminal kinase domain.[4] By competing with ATP for binding to the active site of the kinase, SB-747651A effectively blocks the phosphorylation of MSK1 substrates.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The inhibitory activity of this compound against its primary target and several off-target kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) | Notes |

| MSK1 | 11 | Primary Target |

| PRK2 | Similar potency to MSK1 at 1 µM | Off-target |

| RSK1 | Similar potency to MSK1 at 1 µM | Off-target |

| p70S6K | Similar potency to MSK1 at 1 µM | Off-target |

| ROCK-II | Similar potency to MSK1 at 1 µM | Off-target |

Data compiled from multiple sources.[1][2][3][5]

Signaling Pathway

MSK1 is a key downstream effector of the MAPK (Mitogen-Activated Protein Kinase) signaling pathways, specifically the ERK1/2 and p38 MAPK cascades.[1][3] Upon activation by upstream stimuli, ERK1/2 and p38α directly phosphorylate and activate MSK1. Activated MSK1 then phosphorylates its downstream targets, primarily the transcription factor CREB (cAMP response element-binding protein) at Ser133 and Histone H3 at Ser10 and Ser28.[1][3] The phosphorylation of these substrates leads to changes in gene expression that regulate various cellular processes, including inflammation, cell proliferation, and survival.

Experimental Protocols

In Vitro MSK1 Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of SB-747651A against MSK1.

Materials:

-

Recombinant active MSK1 enzyme

-

MSK1-specific peptide substrate (e.g., Crosstide: GRPRTSSFAEG)

-

ATP (Adenosine triphosphate)

-

This compound

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

1% phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a reaction tube, combine the recombinant MSK1 enzyme, the peptide substrate, and the diluted SB-747651A or vehicle control.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated ³²P into the peptide substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each concentration of SB-747651A and determine the IC50 value.

Cell-Based Assay for MSK1 Activity (CREB Phosphorylation)

This protocol assesses the ability of SB-747651A to inhibit MSK1 activity in a cellular context by measuring the phosphorylation of its substrate, CREB.

Materials:

-

Cell line expressing MSK1 (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

Stimulus to activate the MAPK pathway (e.g., PMA, UV-C radiation)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

-

Secondary antibody (HRP-conjugated)

-

Western blotting equipment and reagents

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).

-

Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL PMA for 30 minutes) to activate the MSK1 pathway.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-CREB (Ser133) and total CREB.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to determine the ratio of phosphorylated CREB to total CREB.

Conclusion

This compound is a valuable research tool for investigating the biological functions of MSK1. Its high potency and well-characterized selectivity profile make it a suitable probe for dissecting the role of MSK1 in various signaling pathways and disease models. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of targeting MSK1.

References

- 1. worldwide.promega.com [worldwide.promega.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SB 747651A dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. axonmedchem.com [axonmedchem.com]

SB-747651A Dihydrochloride: A Technical Guide to its Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-747651A dihydrochloride is a potent, ATP-competitive small-molecule inhibitor primarily targeting Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2] MSK1 is a key nuclear protein kinase that acts downstream of the ERK1/2 and p38 MAPK signaling pathways to regulate gene transcription through the phosphorylation of targets such as CREB (cAMP-response-element-binding protein) and histone H3.[1][3] This technical guide provides an in-depth overview of the signaling pathway inhibited by SB-747651A, its mechanism of action, quantitative data on its inhibitory profile, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of the MSK1 Signaling Pathway

SB-747651A exerts its effects by targeting the N-terminal kinase domain of MSK1, a member of the AGC family of kinases.[4] The activation of MSK1 is a critical convergence point for two major signaling cascades: the Ras-Raf-MEK-ERK pathway and the p38 MAPK pathway, which are typically initiated by mitogens and cellular stress, respectively.

Upon activation by upstream kinases (ERK1/2 and p38α), MSK1 translocates to the nucleus and phosphorylates a number of substrates that lead to changes in gene expression.[1][5] The primary and most well-characterized downstream targets of MSK1 are:

-

CREB (cAMP response element-binding protein): Phosphorylation of CREB at Ser133 is a crucial step in the activation of genes involved in a wide range of cellular processes, including proliferation, differentiation, and survival.

-

Histone H3: MSK1-mediated phosphorylation of histone H3 at Serine 10 and Serine 28 is an important epigenetic modification associated with chromatin remodeling and the induction of immediate-early genes.[6]

By inhibiting MSK1, SB-747651A effectively uncouples the upstream MAPK signaling from these downstream nuclear events, leading to a modulation of the cellular response to various stimuli.

Signaling Pathway Diagram

Caption: The MSK1 signaling pathway and the inhibitory action of SB-747651A.

Quantitative Data: Inhibitory Profile of SB-747651A

SB-747651A is a highly potent inhibitor of MSK1 with an in vitro IC50 of 11 nM.[1][4][7] However, like many kinase inhibitors, it exhibits activity against other kinases, particularly at higher concentrations. A kinase selectivity screen is crucial for interpreting cellular data.

| Kinase Target | In Vitro IC50 | Cellular Concentration for Inhibition | Reference |

| MSK1 | 11 nM | 5-10 µM | [1][4][7] |

| PRK2 | Similar potency to MSK1 at 1 µM | Not specified | [1][4] |

| RSK1 | Similar potency to MSK1 at 1 µM | Not specified | [1][4] |

| p70S6K | Similar potency to MSK1 at 1 µM | Not specified | [1][4] |

| ROCK-II | Similar potency to MSK1 at 1 µM | Not specified | [1][4] |

Note: The cellular concentrations required for inhibition are typically higher than in vitro IC50 values due to factors such as cell permeability and ATP competition.

Experimental Protocols

In Vitro Kinase Assay for MSK1 Inhibition

This protocol is designed to determine the IC50 of SB-747651A against MSK1 in a cell-free system.

Materials:

-

Recombinant active MSK1 enzyme

-

Peptide substrate for MSK1 (e.g., CREBtide)

-

This compound

-

[γ-³²P]ATP or fluorescently labeled ATP analog

-

Kinase assay buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

96-well filter plates or phosphocellulose paper

Procedure:

-

Prepare a serial dilution of SB-747651A in DMSO, followed by a further dilution in kinase assay buffer.

-

In a 96-well plate, add the recombinant MSK1 enzyme, the peptide substrate, and the diluted SB-747651A or vehicle control (DMSO).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper or capture on a filter plate.

-

Wash the paper/plate extensively to remove unincorporated ATP.

-

Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

-

Calculate the percentage of inhibition for each concentration of SB-747651A relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for Inhibition of CREB Phosphorylation

This protocol assesses the ability of SB-747651A to inhibit the phosphorylation of a key downstream target of MSK1 in a cellular context.

Materials:

-

Cell line known to have an active MAPK pathway (e.g., HEK293, HeLa, or macrophages)

-

Cell culture medium and supplements

-

Stimulant to activate the MAPK pathway (e.g., PMA, LPS, or UV-C)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against phospho-CREB (Ser133)

-

Primary antibody against total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein quantification assay (e.g., BCA)

Procedure:

-

Seed cells in multi-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of SB-747651A or vehicle control for 1-2 hours.

-

Stimulate the cells with the chosen agonist (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce CREB phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane and probe with the primary antibody against phospho-CREB.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total CREB to confirm equal loading.

-

Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal.

Experimental Workflow Diagram

Caption: A generalized workflow for characterizing SB-747651A's inhibitory activity.

Conclusion

This compound is a valuable research tool for investigating the roles of the MSK1 signaling pathway in various biological processes. Its high potency makes it a suitable probe for dissecting the downstream consequences of ERK1/2 and p38 MAPK activation. However, researchers should remain mindful of its off-target effects at higher concentrations and are encouraged to use the lowest effective concentration and appropriate controls, such as MSK1/2 knockout models where feasible, to ensure the specificity of their findings.[1] This guide provides a foundational understanding and practical protocols for the effective use of SB-747651A in a research setting.

References

- 1. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MSK-Mediated Phosphorylation of Histone H3 Ser28 Couples MAPK Signalling with Early Gene Induction and Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. axonmedchem.com [axonmedchem.com]

In-Depth Technical Guide: SB-747651A Dihydrochloride in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-747651A dihydrochloride is a potent, ATP-competitive small molecule inhibitor primarily targeting Mitogen- and Stress-Activated Kinases 1 and 2 (MSK1/2). Emerging research has highlighted its potential as a multi-targeted agent in oncology, demonstrating efficacy in preclinical cancer models, particularly in glioblastoma. This technical guide provides a comprehensive overview of SB-747651A's mechanism of action, its effects on cancer cell signaling, and detailed protocols for its investigation in a research setting. Quantitative data from in vitro and in vivo studies are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential.

Introduction

This compound has been identified as a valuable tool for studying the roles of MSK1/2 in cellular processes.[1] These kinases are key downstream effectors of the MAPK/ERK and p38 signaling pathways, playing a crucial role in the phosphorylation of transcription factors such as CREB and histone H3.[2] Beyond its primary targets, SB-747651A has been shown to inhibit other kinases within the AGC group, including RSK1, p70S6K, and Akt, positioning it as a multi-target inhibitor with potential applications in cancer therapy where these pathways are often dysregulated.[1][3] This guide synthesizes the current knowledge on SB-747651A in cancer research, providing a technical resource for its evaluation as a potential therapeutic agent.

Mechanism of Action and Target Profile

SB-747651A is an ATP-competitive inhibitor that targets the N-terminal kinase domain of MSK1 with high potency.[4] Its multi-targeted nature allows it to simultaneously modulate several key signaling cascades implicated in cancer cell proliferation, survival, and resistance to therapy.

Kinase Inhibitory Profile

The inhibitory activity of SB-747651A has been characterized against a panel of kinases, revealing a profile that extends beyond MSK1/2.

| Target Kinase | In Vitro IC50 | Other Inhibited Kinases (at 1 µM) |

| MSK1 | 11 nM[2] | PRK2, RSK1, p70S6K, ROCK-II[2] |

Table 1: Kinase Inhibitory Profile of SB-747651A. This table summarizes the in vitro half-maximal inhibitory concentration (IC50) of SB-747651A against its primary target, MSK1, and lists other kinases that are significantly inhibited at a concentration of 1 µM.

In Vitro Efficacy in Cancer Models

The anti-cancer effects of SB-747651A have been most extensively studied in glioblastoma models, with emerging evidence in other cancer types.

Glioblastoma

In patient-derived glioblastoma spheroid cultures, SB-747651A has demonstrated a range of anti-tumor activities at concentrations of 5-10 µM, including reduced cell proliferation, impaired spheroid formation, decreased migration, and increased apoptosis.[1] It also showed the potential to overcome chemoresistance.[1]

| Glioblastoma Spheroid Culture | LC50 (48h) | LC50 (4 days) | LC50 (7 days) |

| T78 | 114.7 µM | 123.3 µM | 96.1 µM |

| T86 | 455.8 µM | 62.1 µM | 20.1 µM |

| T111 | 112.3 µM | 92.2 µM | 5.38 µM |

Table 2: Cytotoxicity of SB-747651A in Glioblastoma Spheroid Cultures. This table presents the half-maximal lethal concentration (LC50) of SB-747651A in three different patient-derived glioblastoma spheroid cultures at various time points, demonstrating a time-dependent increase in cytotoxicity.[1]

Breast and Lung Cancer

While specific IC50 values for cell viability in breast and lung cancer cell lines are not widely published, studies have shown that SB-747651A can suppress the formation of tumor spheres in breast (BT-549, MDA-MB-231) and lung (A549) cancer cells, suggesting an effect on cancer stem-like cell populations.[3]

Pancreatic Cancer

In pancreatic cancer cell lines PANC-1 and AsPC-1, treatment with 1 µM SB-747651A led to a significant reduction in the phosphorylation of multiple proteins, indicating engagement with its targets within these cells.[3] However, specific IC50 values for cytotoxicity in these cell lines have not been reported.

In Vivo Efficacy in Preclinical Models

The in vivo anti-tumor activity of SB-747651A has been demonstrated in an orthotopic glioblastoma xenograft model.

| Cancer Model | Dosing Regimen | Outcome |

| Glioblastoma (T78 spheroids) | 25 mg/kg, administered 5 days/week for 8 weeks | Significantly prolonged median survival (128 days vs. 112 days for vehicle)[1] |

Table 3: In Vivo Efficacy of SB-747651A. This table summarizes the dosing regimen and survival outcome of SB-747651A treatment in a murine orthotopic xenograft model of glioblastoma.

Signaling Pathways Affected by SB-747651A in Cancer

SB-747651A exerts its anti-cancer effects by modulating key signaling pathways that drive tumor growth and survival. Its primary targets, MSK1/2, are downstream of the MAPK/ERK and p38 pathways. Furthermore, its inhibitory action on RSK, Akt, and p70S6K allows it to impact the PI3K/Akt/mTOR pathway.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of SB-747651A on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Prepare serial dilutions of SB-747651A in complete culture medium.

-

Remove the medium and add 100 µL of the SB-747651A dilutions to the respective wells. Include vehicle control wells.

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

- 1. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SB 747651A dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]

The Role of SB-747651A Dihydrochloride in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-747651A dihydrochloride is a potent, ATP-competitive small molecule inhibitor primarily targeting Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2][3] Initially developed as a tool compound to elucidate the complex functions of MSK1, it has revealed a nuanced and multifaceted role for this kinase in the inflammatory response. Contrary to a simple pro- or anti-inflammatory function, MSK1, and by extension its inhibitor SB-747651A, modulates distinct arms of the inflammatory cascade, including cytokine production and leukocyte trafficking. This technical guide provides an in-depth analysis of the mechanism of action of SB-747651A, summarizing key quantitative data, detailing experimental protocols from foundational studies, and visualizing the core signaling pathways involved.

Core Mechanism of Action: MSK1 Inhibition

SB-747651A acts as a potent inhibitor of the N-terminal kinase domain of MSK1.[4] In vitro kinase assays have established its high affinity for MSK1.[1][3][4] While it is considered a selective inhibitor, particularly when compared to older compounds like H89 and Ro 31-8220, it does exhibit activity against other kinases at higher concentrations.[1][3] Its primary function in experimental settings is to block the phosphorylation of MSK1 substrates, thereby inhibiting the downstream signaling cascade.

In Vitro Kinase Inhibition Profile

The inhibitory activity of SB-747651A has been characterized against a panel of kinases, demonstrating high potency for MSK1 and a select few other kinases.

| Target Kinase | IC50 (in vitro) | Concentration for Cellular Activity | Reference |

| MSK1 | 11 nM | 5-10 µM | [1][3][5] |

| PRK2 | Similar potency to MSK1 at 1 µM | Not specified | [1][3] |

| RSK1 | Similar potency to MSK1 at 1 µM | Not specified | [1][3] |

| p70S6K | Similar potency to MSK1 at 1 µM | Not specified | [1][3] |

| ROCK-II | Similar potency to MSK1 at 1 µM | Not specified | [1][3] |

The MSK1 Signaling Pathway in Inflammation

MSK1 is a nuclear kinase that acts as a convergence point for two major Mitogen-Activated Protein Kinase (MAPK) pathways: ERK1/2 and p38.[3][6] Upon activation by inflammatory stimuli such as lipopolysaccharide (LPS) via Toll-like receptors (TLRs), upstream kinases activate p38 and ERK1/2, which in turn phosphorylate and activate MSK1.[6][7] Activated MSK1 then phosphorylates nuclear substrates, most notably the transcription factor CREB (cAMP response element-binding protein) and Histone H3, leading to changes in gene expression.[3][7]

Dual Role in Cytokine Regulation

The role of MSK1 in regulating cytokine production is complex. Studies using SB-747651A and MSK1/2-knockout macrophages have revealed that MSK1 is crucial for the production of key anti-inflammatory cytokines, while simultaneously participating in a negative feedback loop that limits the production of pro-inflammatory cytokines.

-

Inhibition of Anti-Inflammatory Cytokines : Treatment with SB-747651A inhibits the LPS-induced production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][3] MSK1 is required for the transcription of IL-10, and its inhibition leads to a dampened anti-inflammatory response.[6][7] MSK1 also promotes the expression of another anti-inflammatory molecule, the IL-1 receptor antagonist (IL-1ra).[8][9]

-

Elevation of Pro-Inflammatory Cytokines : Paradoxically, both the use of SB-747651A and the genetic knockout of MSK1/2 result in an increase in the production of pro-inflammatory cytokines by macrophages in response to LPS.[1][3] This suggests that MSK1 is a key component of a negative feedback mechanism that normally resolves the inflammatory response. By inducing anti-inflammatory molecules like IL-10 and DUSP1 (a phosphatase that inactivates p38), MSK1 helps to terminate TLR signaling.[8][10] Inhibition of MSK1 disrupts this feedback, leading to a sustained and elevated pro-inflammatory state.

Modulation of Neutrophil Recruitment

In contrast to its effects on macrophage cytokine production, the inhibition of MSK1 by SB-747651A demonstrates clear modulatory effects on neutrophil trafficking during acute inflammation, which can be interpreted as anti-inflammatory in nature.[11] In vivo studies using intravital microscopy of the mouse cremaster muscle have been pivotal in elucidating this role.[11][12][13]

SB-747651A treatment in response to the chemokine CXCL2 was found to:

-

Enhance Neutrophil Adhesion : The number of neutrophils firmly adhering to the venular endothelium was increased.[11]

-

Reduce Intraluminal Crawling : The movement of adherent neutrophils along the vessel wall to find optimal sites for emigration was reduced.[11] This effect is dependent on the integrin Mac-1.[12]

-

Attenuate Emigration : The overall rate of neutrophils moving from the bloodstream into the tissue was temporally decreased.[11]

-

Increase Transmigration Time : The time taken for an individual neutrophil to cross the endothelial barrier was significantly increased.[11]

-

Decrease Tissue Migration Velocity : Once in the extravascular tissue, the speed of neutrophil migration towards the chemoattractant source was decreased.[11]

In Vivo Effects on Neutrophil Recruitment

Quantitative data from in vivo models highlights the significant impact of SB-747651A on the physical steps of neutrophil extravasation.

| Parameter | Effect of SB-747651A (3 mg/kg) | Model System | Reference |

| Neutrophil Adhesion | Increased | Mouse Cremaster Muscle (CXCL2-induced) | [11][14] |

| Neutrophil Emigration | Temporally Attenuated | Mouse Cremaster Muscle (CXCL2-induced) | [11][14] |

| Intraluminal Crawling | Reduced | Mouse Cremaster Muscle (CXCL2-induced) | [11][14] |

| Transmigration Time | Increased | Mouse Cremaster Muscle (CXCL2-induced) | [11][14] |

| Detachment Time | Increased | Mouse Cremaster Muscle (CXCL2-induced) | [11][14] |

| Extravascular Migration Velocity | Decreased | Mouse Cremaster Muscle (CXCL2-induced) | [11][14] |

| Mac-1 (αMβ2) Expression | Attenuated | Isolated Neutrophils (CXCL2-stimulated) | [11][12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the function of SB-747651A.

Macrophage Stimulation and Cytokine Analysis

This protocol is used to assess the effect of SB-747651A on cytokine production in macrophages.

-

Cell Culture : Bone marrow-derived macrophages (BMDMs) are cultured from wild-type or MSK1/2-knockout mice.

-

Pre-treatment : Cells are pre-incubated with SB-747651A (typically 5-10 µM) or vehicle control (DMSO) for 1 hour.

-

Stimulation : Macrophages are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time course (e.g., 4-24 hours).

-

Supernatant Collection : At the end of the stimulation period, the cell culture supernatant is collected.

-

Cytokine Measurement : The concentration of cytokines (e.g., IL-10, TNF-α, IL-12) in the supernatant is quantified using a multiplex bead-based assay (e.g., Luminex) or ELISA, according to the manufacturer's instructions.[15]

In Vivo Neutrophil Recruitment via Intravital Microscopy

This protocol allows for the real-time visualization and quantification of neutrophil behavior in the microvasculature.[1][2][16]

Conclusion

This compound is an invaluable chemical probe for dissecting the role of MSK1 in inflammation. Its application has demonstrated that MSK1 is not a simple pro-inflammatory kinase but a critical regulator of inflammatory homeostasis. By inhibiting MSK1, SB-747651A reveals the kinase's essential function in producing anti-inflammatory cytokines (IL-10, IL-1ra) and establishing a negative feedback loop on TLR signaling in macrophages.[1][8] Concurrently, its inhibition modulates the physical process of neutrophil recruitment, slowing migration and extravasation, which represents a distinct anti-inflammatory effect.[11] This dual functionality underscores the complexity of targeting single kinases for inflammatory diseases and highlights the importance of understanding context-specific signaling outcomes. For researchers, SB-747651A remains a selective and potent tool for exploring the intricate roles of MSK1 in immunity, neuroscience, and beyond.

References

- 1. Tracking Neutrophil Intraluminal Crawling, Transendothelial Migration and Chemotaxis in Tissue by Intravital Video Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tracking neutrophil intraluminal crawling, transendothelial migration and chemotaxis in tissue by intravital video microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. SB 747651A dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]

- 6. p38δ controls Mitogen- and Stress-activated Kinase-1 (MSK1) function in response to toll-like receptor activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2 [frontiersin.org]

- 8. portlandpress.com [portlandpress.com]

- 9. MSK1 regulates the transcription of IL-1ra in response to TLR activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MSK1 and MSK2 Inhibit Lipopolysaccharide-Induced Prostaglandin Production via an Interleukin-10 Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Specific Mitogen- and Stress-Activated Protein Kinase MSK1 Inhibitor SB-747651A Modulates Chemokine-Induced Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Intravital Microscopy in the Cremaster Muscle Microcirculation for Endothelial Dysfunction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Leukocyte Infiltration of Cremaster Muscle in Mice Assessed by Intravital Microscopy [jove.com]

SB-747651A dihydrochloride for glioblastoma studies

An In-Depth Technical Guide on SB-747651A Dihydrochloride for Glioblastoma Studies

Introduction

Glioblastoma multiforme (GBM) stands as the most prevalent and aggressive primary brain tumor in adults, with a median survival of just 12-15 months.[1][2] Its profound lethality is largely attributed to the dysregulation of numerous critical signaling pathways that govern cell growth, proliferation, and survival.[1][2][3] While many single-target small molecule inhibitors have been explored as potential therapeutics, they have demonstrated limited success in clinical trials.[4][5] This has shifted focus towards multi-target inhibitors that can simultaneously engage several oncogenic pathways.

SB-747651A is a multi-target small-molecule inhibitor that has shown promise in preclinical glioblastoma models.[4] This technical guide provides a comprehensive overview of SB-747651A for researchers, scientists, and drug development professionals, summarizing its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation for glioblastoma.

Mechanism of Action

SB-747651A functions as a multi-target kinase inhibitor, impacting several critical signaling pathways implicated in glioblastoma pathogenesis.[4] In vitro, SB-747651A inhibits Mitogen- and Stress-Activated Kinase 1 (MSK1) with an IC50 value of 11 nM.[6] A broader kinase screen revealed that at a concentration of 1 µM, it also potently inhibits PRK2, RSK1, p70S6K, and ROCK-II.[6]

In glioblastoma cells, SB-747651A has been shown to inhibit key nodes within the PI3K-Akt-mTOR and MAPK signaling cascades.[4] Treatment of patient-derived glioblastoma spheroid cultures with SB-747651A leads to a significant reduction in the phosphorylation levels of mTOR, CREB (a downstream effector in both MAPK and PI3K pathways), and GSK3α/β.[4] This disruption of oncogenic signaling leads to several downstream anti-cancer effects, including altered glycogen metabolism, increased intracellular reactive oxygen species, and reduced expression of the cancer stemness marker SOX2.[4]

The ability of SB-747651A to simultaneously inhibit multiple pro-tumorigenic pathways, such as the classical ERK MAP kinase pathway, the JNK/p38 MAP kinase pathway, and the PI3k-Akt-mTOR pathway, provides a strong rationale for its investigation as a therapeutic agent for glioblastoma.[4]

Data Presentation: Quantitative Summary

The anti-cancer effects of SB-747651A have been quantified in both in vitro and in vivo glioblastoma models.[4] The data highlights its impact on cell viability, migration, and key signaling protein activity.

Table 1: In Vitro Efficacy of SB-747651A in Patient-Derived Glioblastoma Spheroid Cultures

| Parameter | Cell Line | Concentration | Result |

| Cell Migration | T78 | 5 µM | 30.2% reduction in migration distance |

| 10 µM | 37.8% reduction in migration distance | ||

| T86 | 5 µM | 50.8% reduction in migration distance | |

| 10 µM | 60.4% reduction in migration distance | ||

| T111 | 5-10 µM | No significant difference | |

| Phosphorylation Levels | (Cell mix) | 10 µM (48h) | GSK3α/β: 53.4% reduction |

| CREB: 34% reduction | |||

| mTOR: 21.4% reduction | |||

| Viability (LC50) | (Not specified) | >100 µM | Modest cell death at lower concentrations |

Data sourced from Johansson et al., 2021.[4]

Table 2: In Vivo Efficacy of SB-747651A in a Murine Orthotopic Xenograft Model

| Parameter | Treatment Group | Dosage | Outcome |

| Survival | SB-747651A | 25 mg/kg (5 days/week for 8 weeks) | Significantly prolonged survival |

| Toxicity | SB-747651A | 25 mg/kg (5 days/week for 8 weeks) | No adverse effects observed |

Data sourced from Johansson et al., 2021.[4]

Experimental Protocols

The following protocols are based on the methodologies described for the evaluation of SB-747651A in glioblastoma.[4]

Patient-Derived Glioblastoma Spheroid Cultures

-

Cell Source: Fresh tumor tissue obtained from glioblastoma patients during surgery.

-

Culture Medium: Serum-free neurosphere medium supplemented with growth factors (e.g., EGF and FGF).

-

Protocol:

-

Tumor tissue is mechanically and enzymatically dissociated into a single-cell suspension.

-

Cells are plated in non-adherent culture flasks to promote spheroid formation.

-

Spheroids are cultured at 37°C in a 5% CO2 incubator.

-

For experiments, spheroids of a consistent size are selected and treated with SB-747651A (e.g., 5-10 µM) or vehicle control for specified durations.

-

Cell Migration Assay (Spheroid-based)

-

Objective: To assess the effect of SB-747651A on the migratory capacity of glioblastoma cells.

-

Protocol:

-

Individual spheroids are seeded into the center of a 96-well plate coated with an extracellular matrix protein (e.g., laminin).

-

The wells are filled with culture medium containing either SB-747651A at desired concentrations (5 µM and 10 µM) or a vehicle control.

-

The plate is incubated, and images are captured at regular intervals (e.g., 0, 24, 48 hours) using a microscope.

-

The migration distance is quantified by measuring the area covered by cells that have migrated away from the central spheroid core using image analysis software.

-

Phospho-Protein Analysis (Western Blotting)

-

Objective: To determine the effect of SB-747651A on the phosphorylation status of key signaling proteins.

-

Protocol:

-

Glioblastoma spheroids are treated with SB-747651A (e.g., 10 µM) or vehicle for a specified time (e.g., 48 hours).

-

Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., mTOR, CREB, GSK3).

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the relative phosphorylation levels.

-

Murine Orthotopic Glioblastoma Xenograft Model

-

Objective: To evaluate the in vivo efficacy and toxicity of SB-747651A.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID).

-

Protocol:

-

Patient-derived glioblastoma cells are stereotactically implanted into the brain of the mice.

-

Tumor growth is monitored using non-invasive imaging techniques (e.g., bioluminescence or MRI).

-

Once tumors are established, mice are randomized into treatment and control groups.

-

The treatment group receives SB-747651A (e.g., 25 mg/kg) via a clinically relevant route (e.g., oral gavage), typically 5 days per week. The control group receives a vehicle.

-

Animal health, body weight, and neurological symptoms are monitored regularly.

-

The primary endpoint is overall survival, which is plotted using a Kaplan-Meier curve. Statistical significance between groups is determined using a log-rank test.

-

Conclusion

This compound demonstrates significant anti-cancer effects in preclinical models of glioblastoma.[4] Its multi-targeted mechanism of action, which involves the simultaneous inhibition of key oncogenic pathways like PI3K-Akt-mTOR and MAPK, presents a compelling strategy to overcome the resistance often seen with single-target agents.[4] The in vitro data show clear effects on cell migration and signaling, while the in vivo studies confirm its ability to prolong survival without significant toxicity.[4] These findings underscore the potential of SB-747651A as a candidate for further investigation in glioblastoma therapy. A more in-depth clarification of its mechanisms of action in cancer cells is an important next step before its potential application as an anticancer agent can be fully considered.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. Deregulated Signaling Pathways in Glioblastoma Multiforme: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule kinase inhibitors in glioblastoma: a systematic review of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SB-747651A Dihydrochloride: A Potent MSK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-747651A dihydrochloride is a potent, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1), a key enzyme in cellular signaling pathways related to inflammation and transcription. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols for its application in in-vitro and in-vivo research are presented, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate its use in drug discovery and development.

Chemical Structure and Properties

This compound is the salt form of SB-747651A, which enhances its water solubility and stability.[1]

Chemical Name: 2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-N-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridin-7-amine dihydrochloride

Image of Chemical Structure:

(A 2D chemical structure image would be placed here in a full whitepaper)

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-N-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridin-7-amine dihydrochloride | N/A |

| CAS Number | 1781882-72-1 | [2] |

| Molecular Formula | C₁₆H₂₂N₈O · 2HCl | [3] |

| Molecular Weight | 415.32 g/mol | [3] |

| SMILES | CCN1C(C2=C(N=C1)C=NC(NCC3CCNCC3)=C2)=NC4=NON=C4N.Cl.Cl | [2] |

| Solubility | Soluble to 50 mM in water and DMSO | [4] |

| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended. | [4] |

| Appearance | White to off-white solid | [5] |

Pharmacological Properties and Mechanism of Action

SB-747651A is a potent and ATP-competitive inhibitor of MSK1, with an IC₅₀ of 11 nM in in-vitro kinase assays.[2][4] MSK1 is a nuclear kinase that is activated downstream of the ERK1/2 and p38 MAPK signaling pathways.[4] It plays a crucial role in the phosphorylation of transcription factors such as CREB (cAMP response element-binding protein) and histone H3, thereby regulating gene expression involved in inflammatory responses.[4]

The primary mechanism of action of SB-747651A is the inhibition of the N-terminal kinase domain of MSK1.[1] This prevents the subsequent phosphorylation of its downstream targets.

SB-747651A also exhibits inhibitory activity against other kinases, particularly within the AGC kinase family.

Table 2: Kinase Inhibition Profile of SB-747651A

| Kinase | IC₅₀ (nM) | Reference(s) |

| MSK1 | 11 | [2][4] |

| PRK2 | Similar potency to MSK1 | [4] |

| RSK1 | Similar potency to MSK1 | [4] |

| p70S6K | Similar potency to MSK1 | [4] |

| ROCK-II | Similar potency to MSK1 | [4] |

In-Vitro Activity

-

Anti-inflammatory Effects: SB-747651A has been shown to inhibit the production of the anti-inflammatory cytokine IL-10 in lipopolysaccharide (LPS)-stimulated macrophages.[4]

-

Neutrophil Migration: The compound affects CXCL2-induced intraluminal crawling of neutrophils in a Mac-1-dependent manner.[2]

-

Anticancer Activity: In patient-derived glioblastoma spheroid cultures, SB-747651A at concentrations of 5–10 µM reduced cell proliferation, spheroid formation, and migration, while inducing apoptosis.[6] It was observed to decrease the phosphorylation of mTOR, CREB, and GSK3.[6]

In-Vivo Activity

-

Glioblastoma Mouse Model: In an orthotopic xenograft mouse model of glioblastoma, administration of SB-747651A at a dose of 25 mg/kg (intraperitoneal injection, 5 days/week for 8 weeks) significantly prolonged the survival of the mice.[6]

Signaling Pathway

The following diagram illustrates the signaling pathway in which MSK1 is involved and the point of inhibition by SB-747651A.

Experimental Protocols

In-Vitro Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of SB-747651A against MSK1.

Materials:

-

Recombinant active MSK1 enzyme

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

-

ATP

-

Peptide substrate for MSK1 (e.g., Crosstide)

-

This compound

-

DMSO

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the inhibitor in kinase buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the MSK1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay which measures ADP production.

-

Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Western Blot for CREB Phosphorylation

This protocol describes the detection of phosphorylated CREB in cell lysates following treatment with SB-747651A.

Materials:

-

Cell line of interest (e.g., HeLa, macrophages)

-

Cell culture medium and supplements

-

This compound

-

Stimulant (e.g., PMA, LPS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and grow to desired confluency.

-

Pre-treat cells with various concentrations of SB-747651A or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate agonist to induce CREB phosphorylation.

-

Wash cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE to separate the proteins.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total CREB for loading control.

In-Vivo Glioblastoma Xenograft Model

This protocol provides an outline for evaluating the efficacy of SB-747651A in a mouse model of glioblastoma.[6]

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Glioblastoma cell line (e.g., patient-derived spheroids)

-

This compound

-

Vehicle (e.g., sterile saline or PBS)

-

Surgical instruments for intracranial injection

-

Anesthesia

Procedure:

-

Culture the glioblastoma cells.

-

Anesthetize the mice and surgically implant the glioblastoma cells into the brain.

-

Allow the tumors to establish for a set period.

-

Randomize the mice into treatment and control groups.

-

Administer SB-747651A (e.g., 25 mg/kg) or vehicle via intraperitoneal injection according to a defined schedule (e.g., 5 days a week for 8 weeks).

-

Monitor the health and body weight of the mice regularly.

-

Monitor tumor growth using non-invasive imaging techniques if available (e.g., bioluminescence or MRI).

-

Record the survival of the mice in each group.

-

At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, immunohistochemistry).

Conclusion

This compound is a valuable research tool for investigating the role of MSK1 in various cellular processes, including inflammation, immune response, and cancer. Its potency and well-characterized mechanism of action make it a suitable candidate for further preclinical and potentially clinical development. This guide provides essential information and protocols to aid researchers in utilizing this compound effectively in their studies.

References

- 1. A Cytotoxic Three-Dimensional-Spheroid, High-Throughput Assay using Patient Derived Glioma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SB 747651A dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

SB-747651A dihydrochloride CAS number and supplier

An In-depth Technical Guide to SB-747651A Dihydrochloride

Introduction

This compound is a potent and selective, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2][3] It serves as a critical research tool for elucidating the cellular functions of MSK1, a nuclear protein kinase that plays a key role in the regulation of transcription downstream of the p38 and ERK1/2 MAPK signaling pathways.[4][5] This guide provides comprehensive technical information on this compound, including its chemical properties, mechanism of action, experimental protocols, and relevant signaling pathways.

Chemical and Physical Properties

This compound is a well-characterized small molecule with defined physical and chemical properties crucial for its application in experimental settings.

| Property | Value | References |

| CAS Number | 1781882-72-1 | [1][6][7][8] |

| Molecular Formula | C₁₆H₂₂N₈O·2HCl | [7] |

| Molecular Weight | 415.32 g/mol | [2][7][8] |

| Purity | ≥98% (by HPLC) | [2][6][7] |

| Solubility | Soluble to 50 mM in Water and DMSO | [1][7] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1][2] |

| Storage (In Solvent) | -80°C for 1-6 months; -20°C for 1 month | [1][2][3] |

Mechanism of Action and Biological Activity

SB-747651A is an ATP-competitive inhibitor that targets the N-terminal kinase domain of MSK1, exhibiting high potency with an IC₅₀ value of 11 nM in in vitro kinase assays.[1][2][4][9] MSK1 and the related MSK2 are nuclear kinases activated by the ERK1/2 and p38 MAPK pathways.[4] They regulate gene expression through the phosphorylation of transcription factors like CREB (cAMP-response-element-binding protein) and chromatin-modifying proteins such as histone H3.[4]

While highly potent for MSK1, SB-747651A also demonstrates inhibitory activity against other kinases, particularly within the AGC kinase family. At a concentration of 1 µM, it has been shown to inhibit PRK2, RSK1, p70S6K, and ROCK-II with a potency similar to that for MSK1.[1][3][4] In cellular assays, complete inhibition of MSK activity is typically observed at concentrations between 5-10 µM.[4][9]

The biological effects of SB-747651A are extensively studied in the context of inflammation. It has been shown to block the production of the anti-inflammatory cytokine IL-10 in macrophages stimulated with lipopolysaccharide (LPS).[4] Conversely, its use, similar to MSK1/2 knockout, leads to an increase in the production of pro-inflammatory cytokines.[4] Furthermore, SB-747651A modulates the recruitment of neutrophils in response to chemokines like CXCL2 by affecting various stages of the recruitment cascade, including adhesion, crawling, and migration.[1][3][10]

Quantitative Data on Biological Activity

Table 1: In Vitro Kinase Inhibition Profile

| Target Kinase | IC₅₀ | Notes | References |

|---|---|---|---|

| MSK1 | 11 nM | ATP-competitive inhibition of the N-terminal kinase domain. | [1][3][4][9] |

| PRK2 | Similar potency to MSK1 | Inhibited at 1 µM concentration. | [1][3][4] |

| RSK1 | Similar potency to MSK1 | Inhibited at 1 µM concentration. | [1][3][4] |

| p70S6K | Similar potency to MSK1 | Inhibited at 1 µM concentration. | [1][3][4] |

| ROCK-II | Similar potency to MSK1 | Inhibited at 1 µM concentration. |[1][3][4] |

Table 2: Cellular and In Vivo Activity

| Model System | Concentration / Dosage | Administration | Observed Effect | References |

|---|---|---|---|---|

| Neutrophils | 5 µM | In vitro | Affects CXCL2-induced intraluminal crawling and increases transmigration time. | [1][3] |

| Macrophages | 5-10 µM | In vitro (LPS stimulation) | Inhibits production of anti-inflammatory cytokine IL-10. | [4] |

| Mouse Model | 3 mg/kg | Intrascrotal injection | Increases neutrophil adhesion following CXCL2 stimulation. | [1] |

| Mouse Peritonitis Model | 3 mg/kg | Intraperitoneal (i.p.) | Enhances neutrophil extravasation at 3 and 4 hours post-stimulation. |[1][3] |

Signaling Pathways and Visualizations

The primary signaling cascade involving SB-747651A is the MAPK pathway leading to MSK1 activation.

Caption: MAPK/MSK1 signaling pathway and the inhibitory action of SB-747651A.

SB-747651A is selective but not exclusive to MSK1, affecting other kinases as well.

Caption: Primary and secondary kinase targets of SB-747651A.

Experimental Protocols

In Vitro Kinase Assay

This protocol is used to determine the IC₅₀ of SB-747651A against a target kinase.

-

Objective: To measure the concentration-dependent inhibition of MSK1 by SB-747651A.

-

Methodology:

-

Recombinant MSK1 enzyme is incubated with a specific peptide substrate (e.g., Crosstide) and γ-³²P-ATP in a kinase buffer.

-

A range of concentrations of SB-747651A (e.g., 0.003 to 100 µM) is added to the reaction mixtures.[9] A control reaction contains DMSO vehicle.

-

The reaction is allowed to proceed for a set time (e.g., 20-30 minutes) at 30°C and is then stopped.

-

The phosphorylated peptide is separated from the free γ-³²P-ATP, typically using phosphocellulose paper and subsequent washing steps.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Activity is expressed as a percentage of the control, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.

-

Cellular MSK Activity Inhibition Assay

This protocol assesses the ability of SB-747651A to inhibit MSK1 activity within a cellular context.

-

Objective: To confirm the inhibition of MSK1 substrate phosphorylation in cells.

-

Methodology:

-

Cell Culture: Plate cells (e.g., HEK-293, HeLa, or macrophages) and grow to 80-90% confluency.[9]

-

Pre-treatment: Pre-incubate the cells with various concentrations of SB-747651A (e.g., 1-10 µM) or vehicle control for 1-2 hours.

-

Stimulation: Stimulate the cells with a known MSK1 activator, such as PMA (50 ng/mL) or UV-C radiation to activate the ERK1/2 or p38 pathways, respectively.[9]

-

Lysis: After a short stimulation period (e.g., 30 minutes), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for phosphorylated MSK1 substrates, such as phospho-CREB (Ser133) or phospho-Histone H3 (Ser10). Use antibodies for total CREB/Histone H3 as loading controls.

-

Analysis: Quantify band intensities to determine the reduction in substrate phosphorylation in inhibitor-treated samples compared to the stimulated control.

-

In Vivo Neutrophil Recruitment Model

This protocol evaluates the effect of SB-747651A on neutrophil behavior in a live animal model using intravital microscopy.[10]

-

Objective: To visualize and quantify the effect of MSK1 inhibition on chemokine-induced neutrophil adhesion, crawling, and emigration.

-

Methodology:

-

Animal Preparation: Anesthetize a male C57BL/6 mouse and exteriorize the cremaster muscle for microscopic observation.[1]

-

Treatment: Administer SB-747651A (e.g., 3 mg/kg) via intraperitoneal or intrascrotal injection.[1]

-

Stimulation: Administer the chemokine CXCL2 via intrascrotal injection to induce a local inflammatory response.

-

Intravital Microscopy: Mount the mouse on a microscope stage equipped for intravital imaging. Observe and record neutrophil interactions with the venular endothelium in the cremaster muscle over a period of several hours.

-

Data Analysis: Analyze the recorded videos to quantify various parameters of the neutrophil recruitment cascade, including the number of adherent cells, intraluminal crawling velocity, and transmigration time.[1][3][10]

-

Caption: Workflow for in vivo analysis of neutrophil recruitment.

Suppliers

This compound is available from several reputable suppliers for research purposes, including:

-

Tocris Bioscience (part of Bio-Techne)[6]

-

TargetMol[1]

-

MedKoo Biosciences[8]

-

MedChemExpress[3]

-

R&D Systems[7]

-

APExBIO[11]

-

Axon Medchem[12]

Conclusion

This compound is an invaluable pharmacological tool for investigating the roles of MSK1 in cellular signaling, gene expression, and pathophysiology, particularly in the context of inflammation. Its high potency and well-characterized selectivity profile, despite some off-target effects on related kinases, allow for targeted studies of the MAPK/MSK signaling axis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

References

- 1. This compound | ROCK | TargetMol [targetmol.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimuli That Activate MSK in Cells and the Molecular Mechanism of Activation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. SB 747651A dihydrochloride (4630) by Tocris, Part of Bio-Techne [bio-techne.com]

- 7. rndsystems.com [rndsystems.com]

- 8. medkoo.com [medkoo.com]

- 9. researchgate.net [researchgate.net]

- 10. The Specific Mitogen- and Stress-Activated Protein Kinase MSK1 Inhibitor SB-747651A Modulates Chemokine-Induced Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. axonmedchem.com [axonmedchem.com]

Methodological & Application

Application Notes and Protocols for SB-747651A Dihydrochloride in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-747651A dihydrochloride is a potent and selective, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2][3] It targets the N-terminal kinase domain of MSK1 with high affinity.[1] Understanding the cellular effects of SB-747651A is crucial for research in inflammation, oncology, and neurobiology. Western blot analysis is a fundamental technique to elucidate the impact of this inhibitor on cellular signaling pathways by examining the phosphorylation status and expression levels of key proteins. These application notes provide detailed protocols and guidance for utilizing this compound in Western blot experiments.

Mechanism of Action

This compound primarily inhibits MSK1, a nuclear kinase that plays a critical role in the transcriptional regulation of immediate-early genes. MSK1 is activated downstream of the ERK1/2 and p38 MAPK signaling pathways.[2][4] Upon activation, MSK1 phosphorylates various substrates, including CREB (cAMP response element-binding protein) and histone H3, leading to changes in gene expression.[2][4][5] By inhibiting MSK1, SB-747651A allows for the investigation of MSK1-dependent signaling events.

Data Presentation

Inhibitor Profile: this compound

| Parameter | Value | Reference |

| Primary Target | Mitogen- and Stress-Activated Kinase 1 (MSK1) | [1][2][3] |

| In Vitro IC50 (MSK1) | 11 nM | [2][4] |

| Effective Cellular Concentration | 5-10 µM | [2][4] |

| Other Kinases Inhibited | MSK2, PKA, PKB, RSK, p70S6K, PRK2, ROCK-II | [1][2][3] |

Recommended Antibody Targets for Western Blot Analysis

| Target Protein | Phosphorylation Site | Expected Effect of SB-747651A | Recommended Application |

| MSK1 | Phospho-Ser376 / Thr581 | No direct change in upstream phosphorylation | Verify upstream pathway activation |

| CREB | Phospho-Ser133 | Decreased phosphorylation | Assess MSK1 downstream activity |

| Histone H3 | Phospho-Ser10 / Ser28 | Decreased phosphorylation | Analyze chromatin remodeling effects |

| ERK1/2 | Phospho-Thr202/Tyr204 | No change | Control for upstream signaling |

| p38 MAPK | Phospho-Thr180/Tyr182 | No change | Control for upstream signaling |

Signaling Pathway

The following diagram illustrates the signaling pathway involving MSK1 and the point of inhibition by SB-747651A.

Caption: MSK1 signaling pathway and inhibition by SB-747651A.

Experimental Protocols

A. Cell Culture and Treatment

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.

-

Starvation (Optional): For studies involving stimulation, serum-starve the cells for 4-16 hours prior to treatment to reduce basal kinase activity.

-

Inhibitor Preparation: Prepare a stock solution of this compound in sterile DMSO or water.[1] Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).

-

Pre-treatment: Add the SB-747651A-containing medium to the cells and incubate for 1-2 hours. This allows for sufficient time for the inhibitor to enter the cells and inhibit MSK1.

-

Stimulation (Optional): If investigating the inhibition of a stimulated pathway, add the agonist (e.g., PMA, Anisomycin, LPS) for the appropriate time (e.g., 15-30 minutes) in the continued presence of SB-747651A.

-

Cell Lysis: After treatment, immediately place the culture plates on ice and proceed to cell lysis.

B. Western Blot Protocol

-

Cell Lysis:

-

Wash cells once with ice-cold PBS.

-

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Sonicate briefly to shear DNA and reduce viscosity.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

Sample Preparation:

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the signal of the protein of interest to a loading control (e.g., GAPDH, β-actin, or total protein stain).

-

Experimental Workflow

The following diagram outlines the key steps for a Western blot experiment using SB-747651A.

Caption: Western blot workflow for SB-747651A treatment.

Troubleshooting

| Issue | Possible Cause | Recommendation |

| No inhibition observed | Insufficient inhibitor concentration or incubation time. | Optimize the concentration of SB-747651A (try a dose-response) and increase the pre-incubation time. |

| Degraded inhibitor. | Use a fresh stock of SB-747651A. Store the stock solution properly. | |

| High background | Insufficient blocking or washing. | Increase blocking time and the number/duration of washes. |

| Antibody concentration too high. | Optimize primary and secondary antibody dilutions. | |

| Weak or no signal | Low protein concentration. | Load more protein onto the gel. |

| Inefficient antibody binding. | Use a recommended antibody and optimize its dilution. Ensure the antibody is validated for Western blot. | |

| Inefficient protein transfer. | Verify transfer efficiency using a Ponceau S stain. |

Conclusion

This compound is a valuable tool for dissecting the roles of MSK1 in cellular processes. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this inhibitor in Western blot analyses, enabling the generation of robust and reproducible data. Careful optimization of experimental conditions for specific cell systems and targets is essential for successful outcomes.

References

Application Notes and Protocols for Kinase Assay using SB-747651A Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction